molecular formula C5H4ClN5 B102072 3,5-Diamino-6-chloropyrazine-2-carbonitrile CAS No. 17231-59-3

3,5-Diamino-6-chloropyrazine-2-carbonitrile

Cat. No.: B102072
CAS No.: 17231-59-3
M. Wt: 169.57 g/mol
InChI Key: AQENTCJPUUSHCK-UHFFFAOYSA-N
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Description

3,5-Diamino-6-chloropyrazine-2-carbonitrile is a heterocyclic compound with the molecular formula C5H4ClN5 It is characterized by the presence of two amino groups, one chlorine atom, and a nitrile group attached to a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-diamino-6-chloropyrazine-2-carbonitrile typically involves the reaction of 3,5-diamino-2-chloropyrazine with cyanogen bromide under controlled conditions. The reaction is carried out in an organic solvent such as acetonitrile, and the temperature is maintained at around 0-5°C to ensure the selective formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The process is optimized to minimize the formation of by-products and reduce the overall production cost.

Chemical Reactions Analysis

Types of Reactions

3,5-Diamino-6-chloropyrazine-2-carbonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The amino groups can be oxidized to form nitro derivatives.

    Reduction Reactions: The nitrile group can be reduced to form primary amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride and primary amines, with the reaction typically carried out in an aprotic solvent such as dimethylformamide.

    Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic conditions.

    Reduction Reactions: Catalytic hydrogenation using palladium on carbon as a catalyst is a common method.

Major Products Formed

    Substitution Reactions: Formation of 3,5-diamino-6-alkylaminopyrazine-2-carbonitrile.

    Oxidation Reactions: Formation of 3,5-diamino-6-chloropyrazine-2-nitrocarbonitrile.

    Reduction Reactions: Formation of 3,5-diamino-6-chloropyrazine-2-ethylamine.

Scientific Research Applications

3,5-Diamino-6-chloropyrazine-2-carbonitrile has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with anticancer and antimicrobial properties.

    Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.

    Biological Research: It serves as a building block for the synthesis of bioactive molecules that can be used in various biological assays.

    Industrial Applications: The compound is used in the production of dyes and pigments due to its stable chemical structure and vibrant color.

Mechanism of Action

The mechanism of action of 3,5-diamino-6-chloropyrazine-2-carbonitrile involves its interaction with specific molecular targets. In medicinal chemistry, the compound acts by inhibiting key enzymes involved in cellular processes, leading to the disruption of cell growth and proliferation. The amino and nitrile groups play a crucial role in binding to the active sites of these enzymes, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Diamino-6-chloropyrazine-2-carboxylic acid
  • Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate
  • 3,5-Diamino-6-chloropyrazine

Uniqueness

3,5-Diamino-6-chloropyrazine-2-carbonitrile is unique due to the presence of the nitrile group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The nitrile group enhances the compound’s ability to participate in a wider range of chemical reactions, making it a versatile intermediate in synthetic chemistry.

Properties

IUPAC Name

3,5-diamino-6-chloropyrazine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClN5/c6-3-5(9)11-4(8)2(1-7)10-3/h(H4,8,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQENTCJPUUSHCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C1=C(N=C(C(=N1)Cl)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90402079
Record name 3,5-Diamino-6-chloropyrazine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90402079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17231-59-3
Record name 3,5-Diamino-6-chloropyrazine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90402079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-diamino-6-chloropyrazine-2-carbonitrile
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